N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring, an isopropyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate isopropyl ketone under acidic conditions to form the pyrazole ring. The carboxamide group is then introduced through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.
Reduction: Formation of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-amine.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-phenylpropionamide: Similar structure but lacks the pyrazole ring.
N-isopropyl-3-(4-methoxyphenyl)propanamide: Similar structure but with a different functional group.
Uniqueness
N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, isopropyl group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-15(19)14-9-13(17-18(14)3)11-5-7-12(20-4)8-6-11/h5-10H,1-4H3,(H,16,19) |
InChI Key |
QQIMNOZIQIWTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.